2-fluoro-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)benzamide

Catalog No.
S3087030
CAS No.
2034249-72-2
M.F
C17H17F2N3O2
M. Wt
333.339
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-fluoro-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy...

CAS Number

2034249-72-2

Product Name

2-fluoro-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)benzamide

IUPAC Name

2-fluoro-N-[4-(5-fluoropyrimidin-2-yl)oxycyclohexyl]benzamide

Molecular Formula

C17H17F2N3O2

Molecular Weight

333.339

InChI

InChI=1S/C17H17F2N3O2/c18-11-9-20-17(21-10-11)24-13-7-5-12(6-8-13)22-16(23)14-3-1-2-4-15(14)19/h1-4,9-10,12-13H,5-8H2,(H,22,23)

InChI Key

HNBMEDJJJOVWIA-JOCQHMNTSA-N

SMILES

C1CC(CCC1NC(=O)C2=CC=CC=C2F)OC3=NC=C(C=N3)F

Solubility

not available

The compound 2-fluoro-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)benzamide is a complex organic molecule characterized by its unique structure, which includes a fluorinated benzamide core and a cyclohexyl moiety substituted with a pyrimidine derivative. The presence of the fluorine atoms in both the benzamide and pyrimidine rings enhances the compound's biological activity and stability. The molecular formula for this compound is C16H19F2N3OC_{16}H_{19}F_2N_3O, indicating that it consists of carbon, hydrogen, fluorine, nitrogen, and oxygen atoms.

The chemical reactivity of 2-fluoro-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)benzamide can be attributed to its functional groups. The amide bond is susceptible to hydrolysis under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine. Additionally, the fluorine atoms can participate in nucleophilic substitution reactions, potentially making this compound useful in further synthetic applications.

Compounds containing benzamide structures are known for their diverse biological activities, including anti-inflammatory, analgesic, and antitumor effects. Specifically, derivatives similar to 2-fluoro-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)benzamide have shown promise in inhibiting certain cancer cell lines and modulating various biochemical pathways. The incorporation of fluorine atoms often enhances lipophilicity and metabolic stability, which can improve pharmacokinetic properties.

The synthesis of 2-fluoro-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)benzamide typically involves several steps:

  • Preparation of the cyclohexyl derivative: Starting from commercially available cyclohexanol or cyclohexene derivatives, appropriate functionalization (e.g., hydroxyl or halogenation) can be performed.
  • Formation of the benzamide: The cyclohexyl derivative is then reacted with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the corresponding benzamide.
  • Pyrimidine substitution: The final step involves introducing the pyrimidine moiety through nucleophilic substitution or coupling reactions.

Each step requires careful control of reaction conditions to ensure high yields and purity.

This compound has potential applications in medicinal chemistry as a lead compound for developing new therapeutic agents targeting various diseases, particularly cancer. Its structural features suggest it could serve as a scaffold for further modifications aimed at enhancing efficacy or reducing toxicity.

Studies on the interactions of 2-fluoro-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)benzamide with biological targets can provide insights into its mechanism of action. For instance:

  • Binding Affinity: Investigating how well this compound binds to specific receptors or enzymes can elucidate its pharmacological profile.
  • Cellular Uptake: Understanding how effectively the compound enters cells can inform its bioavailability and therapeutic potential.

In vitro studies using cell lines may reveal its effects on cell proliferation and apoptosis pathways.

Several compounds share structural similarities with 2-fluoro-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)benzamide:

Compound NameStructural FeaturesBiological Activity
N-(4-methoxyphenyl)benzamideContains methoxy substituent on phenyl ringAnti-inflammatory properties
N-cyclopropyl-3-fluoro-benzamideCyclopropyl group instead of cyclohexylAntitumor activity
5-Fluoropyrimidine derivativesPyrimidine ring with fluorine substituentAntiviral and anticancer activity

Uniqueness

The uniqueness of 2-fluoro-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)benzamide lies in its specific combination of a fluorinated benzamide core with a cyclohexane ring substituted by a pyrimidine moiety. This combination may enhance its biological activity compared to simpler analogs due to increased steric hindrance and electronic effects from multiple fluorine atoms.

XLogP3

3

Dates

Modify: 2023-08-18

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